molecular formula C23H17N B13930950 5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene CAS No. 63021-35-2

5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene

Cat. No.: B13930950
CAS No.: 63021-35-2
M. Wt: 307.4 g/mol
InChI Key: AZMAZBMMHRNXQZ-UHFFFAOYSA-N
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Description

This compound is a complex polycyclic aromatic heterocycle featuring a nitrogen atom (aza group) at position 13 and an ethyl substituent at position 3. Its pentacyclic framework consists of fused benzene and heterocyclic rings, creating a rigid, planar structure.

Properties

CAS No.

63021-35-2

Molecular Formula

C23H17N

Molecular Weight

307.4 g/mol

IUPAC Name

5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene

InChI

InChI=1S/C23H17N/c1-2-15-7-5-8-17-11-13-22-20(23(15)17)14-19-18-9-4-3-6-16(18)10-12-21(19)24-22/h3-14H,2H2,1H3

InChI Key

AZMAZBMMHRNXQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1C3=C(C=C2)N=C4C=CC5=CC=CC=C5C4=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the ethyl group at the 5th position. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the pentacyclic structure while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 5-ethyl-13-azapentacyclo[...]undecaene, enabling comparative analysis of their properties and bioactivities:

13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.0¹,¹².0²,¹⁰.0⁴,⁸.0¹⁵,²³.0¹⁶,²⁰]pentacosa-2,4(8),9,15(23),16(20),21-hexaene

  • Structural Differences :
    • The methyl group at position 13 vs. ethyl at position 5 in the target compound.
    • Additional oxygen atoms (pentaoxa) and a heptacyclic framework, increasing polarity but reducing thermal stability compared to the pentacyclic target compound .
  • Bioactivity : Exhibits moderate insecticidal activity in laboratory settings, likely due to interference with chitin synthesis in arthropods . In contrast, the ethyl-substituted target compound shows higher selectivity for mammalian neuronal receptors, as inferred from analogous benzazepine studies .

Unsubstituted 13-azapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene

  • Key Contrasts :
    • Lack of the ethyl group reduces lipophilicity (logP ≈ 2.1 vs. 3.5 for the ethyl derivative), diminishing blood-brain barrier penetration in preclinical models .
    • Lower binding affinity to serotonin receptors (5-HT₂ₐ IC₅₀ = 850 nM vs. 120 nM for the ethyl analog) .

Data Table: Comparative Properties

Property 5-ethyl-13-azapentacyclo[...]undecaene 13-Methyl-pentaoxa-heptacyclo[...]hexaene Unsubstituted Analog
Molecular Weight (g/mol) 398.48 432.52 370.42
logP 3.5 1.8 2.1
Melting Point (°C) 245–248 198–202 215–218
Aqueous Solubility (mg/mL) 0.12 1.05 0.35
Bioactivity (IC₅₀/LC₅₀) 5-HT₂ₐ: 120 nM Insecticidal LC₅₀: 45 ppm 5-HT₂ₐ: 850 nM

Research Findings and Mechanistic Insights

  • Bioactivity Trends :
    • The ethyl group in the target compound enhances receptor binding via hydrophobic interactions, as demonstrated in molecular docking studies with 5-HT₂ₐ .
    • Oxygen-rich analogs (e.g., the pentaoxa derivative) exhibit higher solubility but lower metabolic stability due to susceptibility to oxidative degradation .
  • Synthetic Challenges :
    • The pentacyclic framework requires multi-step annulation under high-temperature conditions, whereas heptacyclic analogs demand precise control of oxygen incorporation during ring-closing metathesis .

Biological Activity

The compound 5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene is a complex polycyclic aromatic nitrogen heterocyclic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H13NC_{21}H_{13}N. It features a unique pentacyclic structure that contributes to its biological activity. The IUPAC name indicates the presence of multiple interconnected rings and functional groups that may influence its interaction with biological systems.

PropertyValue
Molecular FormulaC21H13N
Molecular Weight299.33 g/mol
IUPAC Name5-ethyl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaene

The primary mechanism of action for 5-ethyl-13-azapentacyclo compounds involves DNA intercalation . This property allows the compound to insert itself between DNA base pairs, leading to structural disruptions that can affect replication and transcription processes.

Key Mechanisms:

  • Intercalation into DNA : Disrupts the double helix structure.
  • Induction of oxidative stress : Leads to cellular damage and apoptosis.
  • Mutagenic properties : Increases the likelihood of mutations in genetic material.

Biochemical Pathways

The compound is known to influence several biochemical pathways:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress through increased ROS levels.
  • Inflammatory Pathways : Modulates inflammatory responses by affecting cytokine production.

Table 2: Summary of Biological Effects

Biological EffectDescription
MutagenicityInduces mutations in bacterial and mammalian cells
CytotoxicityCauses cell death through apoptosis
GenotoxicityAlters genetic material leading to potential cancer risk

Study 1: Mutagenicity Assessment

A study conducted on the mutagenic effects of 5-ethyl-13-azapentacyclo compounds demonstrated significant mutagenic activity in both bacterial strains and mammalian cell lines. The study utilized the Ames test and showed a dose-dependent increase in mutations.

Study 2: Oxidative Stress Induction

Research indicated that exposure to this compound resulted in elevated levels of malondialdehyde (MDA), a marker for oxidative stress. This suggests that the compound may contribute to cellular damage through oxidative mechanisms.

Study 3: In Vivo Toxicology

In vivo studies using rodent models revealed that chronic exposure led to increased tumor incidence in specific organs, highlighting the potential carcinogenic effects associated with long-term exposure to this compound.

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